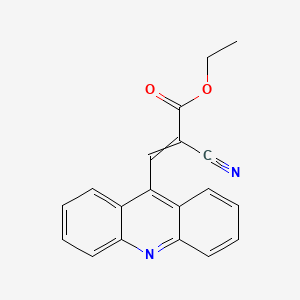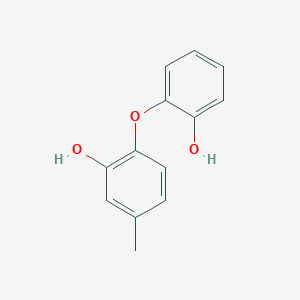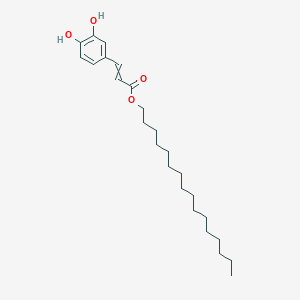
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is an organic compound with the molecular formula C25H40O4 It is an ester derivative of caffeic acid, where the hexadecyl group is attached to the carboxyl group of the acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate can be synthesized through esterification reactions. One common method involves the reaction of caffeic acid with hexadecanol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the reactants to the desired ester product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to optimize the reaction conditions and increase the yield. The use of solid acid catalysts can also be employed to facilitate the esterification process and reduce the need for extensive purification steps.
Analyse Des Réactions Chimiques
Types of Reactions
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The phenolic hydroxyl groups can be oxidized to quinones using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: The double bond in the prop-2-enoate moiety can be reduced to a single bond using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The hydroxyl groups can participate in nucleophilic substitution reactions, forming ethers or esters with appropriate reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, and other oxidizing agents.
Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.
Substitution: Alkyl halides, acyl chlorides, and other nucleophiles.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Saturated esters and alcohols.
Substitution: Ethers, esters, and other substituted derivatives.
Applications De Recherche Scientifique
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases, including cancer and neurodegenerative disorders.
Industry: Utilized in the formulation of cosmetics, pharmaceuticals, and other consumer products due to its beneficial properties.
Mécanisme D'action
The mechanism of action of Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate involves its interaction with various molecular targets and pathways. The compound’s phenolic hydroxyl groups can scavenge free radicals, thereby reducing oxidative stress and inflammation. Additionally, it may modulate signaling pathways involved in cell proliferation, apoptosis, and immune responses, contributing to its potential therapeutic effects.
Comparaison Avec Des Composés Similaires
Similar Compounds
Caffeic Acid Phenethyl Ester: Another ester derivative of caffeic acid with similar antioxidant and anti-inflammatory properties.
Ethyl 3,4-Dihydroxycinnamate: An ester of caffeic acid with ethyl alcohol, used in similar applications.
Gamma-Oryzanol: A mixture of ferulic acid esters with antioxidant properties.
Uniqueness
Hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate is unique due to its long hexadecyl chain, which imparts distinct physicochemical properties compared to shorter-chain esters. This long chain can enhance the compound’s lipophilicity, making it more suitable for applications in lipid-based formulations and increasing its potential for use in various industrial and medical applications.
Propriétés
Numéro CAS |
206763-09-9 |
|---|---|
Formule moléculaire |
C25H40O4 |
Poids moléculaire |
404.6 g/mol |
Nom IUPAC |
hexadecyl 3-(3,4-dihydroxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C25H40O4/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-20-29-25(28)19-17-22-16-18-23(26)24(27)21-22/h16-19,21,26-27H,2-15,20H2,1H3 |
Clé InChI |
VPDDQCXWJMAIAY-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCCCCCCCCCOC(=O)C=CC1=CC(=C(C=C1)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![(3S)-3,7-Bis{[(benzyloxy)carbonyl]amino}-2-oxoheptanoic acid](/img/structure/B14257373.png)
![1-[([1,1'-Biphenyl]-2-yl)methyl]-1H-indol-5-ol](/img/structure/B14257378.png)

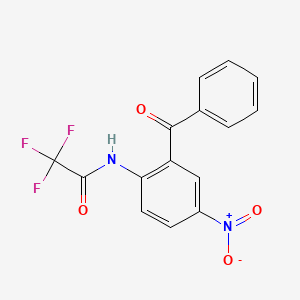
![4H-Pyran-4-one, 2,3-dihydro-2-[4-(trifluoromethyl)phenyl]-, (2S)-](/img/structure/B14257385.png)
![Dimethyl 5-[(10-bromodecyl)oxy]benzene-1,3-dicarboxylate](/img/structure/B14257391.png)
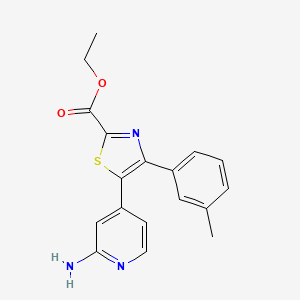
![(3R)-3-[2-(4-bromophenyl)-2-oxoethoxy]tetradecanoic acid](/img/structure/B14257393.png)
![4H-1,3-Dioxino[4,5-c]pyridine, 5-(azidomethyl)-2,2,8-trimethyl-](/img/structure/B14257401.png)

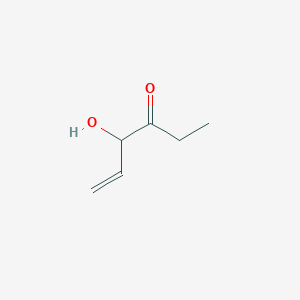
![Benzene, [(2-bromo-2-propenyl)sulfonyl]-](/img/structure/B14257426.png)
